molecular formula C11H14N6 B1434603 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1707375-71-0

4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B1434603
CAS No.: 1707375-71-0
M. Wt: 230.27 g/mol
InChI Key: MGRBYXCNADDQFP-UHFFFAOYSA-N
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Description

4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophores—a piperazine and a pyrazole group—linked to a central pyrimidine ring, making it a privileged template for the design and synthesis of novel kinase inhibitors. This compound serves as a key synthetic intermediate in the development of potent and selective inhibitors targeting anaplastic lymphoma kinase (ALK) and the c-Met/hepatocyte growth factor receptor pathway, both of which are critical targets in oncology research, particularly for non-small cell lung cancer and other malignancies source . The piperazine moiety enhances solubility and allows for strategic functionalization to optimize binding affinity and pharmacokinetic properties, while the pyrazole group can contribute to key interactions within the ATP-binding pocket of target kinases. Researchers utilize this high-purity compound primarily as a building block for constructing more complex molecules source , enabling structure-activity relationship (SAR) studies and the exploration of new chemical space for therapeutic intervention. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-piperazin-1-yl-6-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-15-17(5-1)11-8-10(13-9-14-11)16-6-3-12-4-7-16/h1-2,5,8-9,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRBYXCNADDQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically follows a convergent multi-step approach:

  • Construction of the pyrimidine ring or its substituted precursor.
  • Introduction of the pyrazole group at the 6-position.
  • Nucleophilic substitution or coupling to attach the piperazine moiety at the 4-position.

The pyrimidine ring can be synthesized via classical cyclization methods such as the Biginelli reaction or through condensation of appropriate precursors. The pyrazole substituent is often introduced either by direct substitution or via cyclization of hydrazine derivatives. The piperazine group is usually installed by nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination.

Detailed Preparation Methods

Multi-Step Synthesis Example

A representative synthetic route involves the following steps:

  • Formation of pyrazolo[1,5-a]pyrimidine core:
    Reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions to form a dihydroxy intermediate (yield ~89%).

  • Chlorination:
    Treatment with phosphorus oxychloride to obtain dichloropyrazolopyrimidine (yield ~61%).

  • Nucleophilic substitution:
    Reaction with piperazine in the presence of potassium carbonate to replace chlorine with piperazine (yield ~94%).

This sequence ensures high selectivity and good overall yields.

Comparative Analysis of Preparation Methods

Preparation Aspect Conventional Heating Microwave Irradiation Ultrasound Irradiation
Reaction Time Several hours Minutes 1–2 hours
Yield Moderate to high (60–80%) High (up to 90%) Moderate to high (70–85%)
Energy Efficiency Low High Moderate
Equipment Requirement Standard lab glassware Microwave reactor Ultrasound bath or probe
Scalability High Moderate Moderate

Microwave-assisted synthesis is particularly advantageous for rapid library generation and optimization of reaction conditions.

Research Findings and Optimization Notes

  • Reaction Monitoring:
    Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, ensuring completion before workup.

  • Solvent and Base Selection:
    Ethanol is a common solvent for cyclization steps; pyridine acts as a base and catalyst. For nucleophilic substitution, polar aprotic solvents and potassium carbonate base improve nucleophilicity and yield.

  • Purification:
    Products are purified by recrystallization or chromatographic techniques to achieve high purity suitable for biological testing.

  • Yield Optimization:
    Microwave and ultrasound methods significantly reduce reaction times and improve yields compared to conventional reflux, making them preferred methods in recent research.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes
Pyrimidine core formation 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt 89 Base-catalyzed condensation
Chlorination Phosphorus oxychloride, reflux 61 Introduces reactive Cl groups
Piperazine substitution Piperazine, K2CO3, room temp or mild heat 94 SNAr reaction, high selectivity
Cyclization with hydrazones Diaminopyrazole + hydrazones, EtOH, pyridine reflux Moderate to high Can be microwave-assisted

Chemical Reactions Analysis

Types of Reactions

4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could introduce new functional groups onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit potential anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit cancer cell proliferation, making them promising candidates for cancer therapeutics .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies demonstrated significant antimicrobial effects compared to standard drugs, suggesting its potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties, with studies indicating lower toxicity and ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac. This suggests a favorable safety profile for therapeutic applications .

Biological Interactions

The compound's interactions with biological macromolecules are under investigation to understand its mechanism of action better. It is believed to modulate the activity of enzymes and receptors, potentially affecting cellular signaling pathways critical in various diseases .

Material Science

In addition to biological applications, 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is being explored for its utility in developing new materials. Its unique chemical structure allows it to act as a building block in synthesizing more complex organic compounds used in various industrial applications .

Case Studies and Research Findings

Study Focus Findings
Abd El-Salam et al. (2012)Anti-inflammatory propertiesSynthesized several derivatives showing reduced toxicity compared to Diclofenac; effective against carrageenan-induced edema .
PMC5314832 (2017)Antimicrobial activityEvaluated synthesized compounds against bacteria and fungi; some showed significant activity compared to standard treatments .
MDPI (2021)Antitumor scaffoldDiscussed the potential of pyrazolo[1,5-a]pyrimidines as antitumor agents; highlighted structural modifications enhancing efficacy .

Mechanism of Action

The mechanism of action of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Bioactivity

Pyrimidine Derivatives with Alkynyloxy/Pyrazole Substituents

Compounds such as 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-6-(prop-2-yn-1-yloxy)pyrimidine (Fig. 1) exhibit superior herbicidal activity compared to the target compound. Key differences include:

  • Position 4 : Alkynyloxy (O–C≡CH) vs. piperazine.
  • Position 6 : Trifluoromethylpyrazole vs. unsubstituted pyrazole.
Property Target Compound Alkynyloxy Analog
Herbicidal Activity Moderate High (bleaching effect)
Chlorophyll Inhibition Not reported 95% in Pennisetum spp.
Molecular Weight 244.3 ~300

The trifluoromethyl group enhances electron-withdrawing effects, improving binding to plant pigment biosynthesis enzymes . The alkynyloxy group may increase lipophilicity, aiding membrane penetration.

Piperazine-Containing Analogs
  • 4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS 1706454-54-7): Differs by a 3-methyl substituent on the pyrazole ring. Molecular formula: C₁₂H₁₆N₆ (identical to target compound).
  • Elenestinib (WHO Drug List 90, 2023):

    • A kinase inhibitor with a piperazine-pyrimidine-pyrrolotriazine scaffold.
    • Highlights the role of piperazine in drug design for improving solubility and pharmacokinetics, though its therapeutic target differs from agrochemical analogs .

Structural Rigidity vs. Flexibility

Compounds like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines () feature fused rings, increasing structural rigidity. This contrasts with the target compound’s non-fused pyrimidine core, which offers greater conformational flexibility. Fused systems may enhance binding specificity but reduce synthetic accessibility .

Key Research Findings

  • Herbicidal Efficacy : The target compound’s piperazine group may improve systemic translocation in plants compared to alkynyloxy analogs, though its unsubstituted pyrazole limits potency .
  • Structural Optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or methyl substituents on pyrazole could enhance bioactivity while retaining piperazine’s beneficial properties.

Biological Activity

4-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound characterized by its unique combination of piperazine and pyrazole groups attached to a pyrimidine ring. This structural complexity suggests potential biological activities, particularly in medicinal chemistry. Recent studies have explored its efficacy as an antimicrobial and anticancer agent, among other therapeutic applications.

The compound has the following chemical characteristics:

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₄N₆
Molecular Weight 230.27 g/mol
CAS Number 1707375-71-0

Antimicrobial Properties

Research indicates that compounds containing pyrazole and piperazine moieties exhibit significant antimicrobial activity. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains. In vitro studies showed promising results, with certain derivatives demonstrating potent inhibition of bacterial growth, suggesting a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has garnered attention due to its ability to inhibit specific cancer cell lines. A study focused on the synthesis and evaluation of related compounds indicated that modifications to the pyrazole and piperazine groups can enhance anticancer activity. For example, certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating effective cytotoxicity .

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Enzymatic Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Research has shown that it can effectively inhibit specific enzymes involved in cancer progression, such as kinases. The binding affinity and selectivity towards these targets are crucial for developing new therapeutic agents .

Study 1: Synthesis and Evaluation

A notable study synthesized various derivatives of this compound and evaluated their biological activities. The most promising compound demonstrated significant serotonin reuptake inhibition, suggesting potential applications in treating mood disorders .

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of this compound, revealing that certain derivatives could effectively induce apoptosis in breast cancer cells. The study provided evidence that these compounds could serve as lead candidates for further development into anticancer drugs .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their activity.
  • Cellular Pathways : It can modulate signaling pathways involved in cell survival and apoptosis.
  • Receptor Interaction : The piperazine moiety may facilitate interactions with neurotransmitter receptors, impacting neurochemical pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, and how are intermediates validated?

  • Methodology : The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. For example, pyrimidine intermediates are prepared by refluxing aryl-substituted pyrazoles with morpholine and formaldehyde in ethanol, followed by crystallization . Validation involves monitoring reaction progress via TLC and confirming intermediates using NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • 1H/13C NMR : Identifies proton environments and carbon frameworks, especially distinguishing piperazine and pyrazole substituents.
  • IR Spectroscopy : Confirms functional groups (e.g., C-N stretches in piperazine at ~1,250 cm⁻¹) .
  • MS : Validates molecular weight and fragmentation patterns (e.g., loss of morpholine groups observed in EI-MS) .
  • Elemental Analysis : Ensures purity (>98%) by matching calculated vs. observed C/H/N ratios .

Q. How are reaction mechanisms for pyrimidine-piperazine derivatives elucidated experimentally?

  • Methodology : Kinetic studies (e.g., varying temperature/pH) combined with intermediate trapping (e.g., using quenching agents) identify key steps like nucleophilic substitution at the pyrimidine C4 position. Isotopic labeling (e.g., 15N in piperazine) can track nitrogen migration .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for piperazine-pyrazole-pyrimidine derivatives?

  • Methodology : Quantum chemical calculations (e.g., DFT) model transition states to predict optimal solvent polarity and temperature. For instance, ethanol’s dielectric constant (~24.3) facilitates SNAr reactions at 80°C . ICReDD’s reaction path search algorithms integrate experimental data (e.g., reflux time, yield) to refine parameters like catalyst loading .

Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Docking Simulations : Compare predicted binding affinities (e.g., for kinase targets) with experimental IC50 values. Discrepancies may arise from solvent effects, requiring MD simulations with explicit solvent models .
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to identify outliers in datasets, then re-examine synthetic protocols or computational assumptions .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

  • Methodology :

  • TGA/DSC : Measure decomposition onset temperatures (e.g., ~200°C for pyrimidine derivatives) and enthalpy changes .
  • GC-MS : Identify volatile degradation products (e.g., morpholine or CO2 release) under controlled pyrolysis .

Q. What advanced separation techniques are recommended for purifying structurally similar derivatives?

  • Methodology :

  • HPLC-PDA : Uses C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve positional isomers (e.g., piperazine vs. diazepane substitution) .
  • Crystallography : Single-crystal X-ray diffraction confirms regioselectivity in complex mixtures .

Q. How are pharmacological activities of derivatives systematically evaluated?

  • Methodology :

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding kinetics .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, with LC-MS quantifying parent compound depletion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

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